1,1'-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene
Übersicht
Beschreibung
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene is a chemical compound with the molecular formula C24H16N2O9S2 and a molecular weight of 540.52 g/molThis compound is an intermediate used in the synthesis of various polymers, including polyamido polysulfone thermoplastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene can be synthesized through a multi-step process involving the reaction of 4-nitrophenylsulfonyl chloride with 4-hydroxybenzene. The reaction typically requires a base such as pyridine to facilitate the formation of the ether linkage. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 1,1’-Oxybis[4-[(4-aminophenyl)sulfonyl]benzene.
Substitution: Nucleophilic substitution can lead to the formation of various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polyamido polysulfone thermoplastics.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of high-performance polymers and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways, influencing their biological activities. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Oxybis[4-[(4-aminophenyl)sulfonyl]benzene: This compound is a reduced form of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene.
4,4’-Oxybis[p-(phenylsulfonylaniline)] Hydrochloride: Another derivative used in the preparation of polyamido polysulfone thermoplastics.
Uniqueness
1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of high-performance polymers. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research.
Eigenschaften
IUPAC Name |
1-nitro-4-[4-[4-(4-nitrophenyl)sulfonylphenoxy]phenyl]sulfonylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O9S2/c27-25(28)17-1-9-21(10-2-17)36(31,32)23-13-5-19(6-14-23)35-20-7-15-24(16-8-20)37(33,34)22-11-3-18(4-12-22)26(29)30/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQFEUNHJKTHOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235181 | |
Record name | Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54617-07-1 | |
Record name | Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54617-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.